2-(Chloromethyl)-6-methoxynaphthalene

Catalog No.
S3553566
CAS No.
41790-33-4
M.F
C12H11ClO
M. Wt
206.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-6-methoxynaphthalene

CAS Number

41790-33-4

Product Name

2-(Chloromethyl)-6-methoxynaphthalene

IUPAC Name

2-(chloromethyl)-6-methoxynaphthalene

Molecular Formula

C12H11ClO

Molecular Weight

206.67 g/mol

InChI

InChI=1S/C12H11ClO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,8H2,1H3

InChI Key

JYLGKVDVIPITQM-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CCl

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CCl

This doesn't necessarily mean the compound has no research applications, but it suggests they are likely niche or not well documented in open-source literature.

Here are some alternative avenues for finding information on this compound:

  • Chemical synthesis research: Since 2-(Chloromethyl)-6-methoxynaphthalene contains a chloromethyl group, it might be of interest as a starting material for further organic synthesis. Research papers describing new synthetic methods for this compound or its derivatives might exist.
  • Patent literature: Patent databases like Espacenet: might contain information on the use of 2-(Chloromethyl)-6-methoxynaphthalene in specific industrial processes or applications.

2-(Chloromethyl)-6-methoxynaphthalene is characterized by its unique structure, which includes a methoxy group (-OCH₃) at the 6-position and a chloromethyl group (-CH₂Cl) at the 2-position of the naphthalene ring. This compound can exist in various forms depending on its synthesis and purification methods. Its physical properties include a boiling point that is not specifically documented but can be inferred from similar compounds, and it is classified as hazardous due to its potential toxicity upon exposure .

The reactivity of 2-(Chloromethyl)-6-methoxynaphthalene primarily stems from its chloromethyl group, which can undergo nucleophilic substitution reactions. For instance, this compound can react with nucleophiles such as amines or alcohols to form various derivatives. Additionally, it can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the methoxy group, which activates the aromatic system towards further substitution .

The synthesis of 2-(Chloromethyl)-6-methoxynaphthalene can be achieved through several methods:

  • Electrophilic Aromatic Substitution: This method involves treating 6-methoxynaphthalene with chloromethyl methyl ether in the presence of a Lewis acid catalyst.
  • Nucleophilic Substitution: The chloromethyl group can be introduced via nucleophilic substitution reactions using suitable chloromethylating agents.
  • Friedel-Crafts Reaction: A Friedel-Crafts reaction using appropriate acylating agents can also yield this compound by substituting the methoxy group under controlled conditions .

2-(Chloromethyl)-6-methoxynaphthalene has potential applications in various fields:

  • Pharmaceuticals: Due to its structural properties, it might serve as an intermediate in the synthesis of biologically active compounds.
  • Material Science: It could be used in the development of polymeric materials or as a building block for more complex organic molecules.
  • Chemical Research: This compound may be utilized in studies focused on reaction mechanisms involving naphthalene derivatives .

Several compounds are structurally similar to 2-(Chloromethyl)-6-methoxynaphthalene. A comparison highlights its unique features:

Compound NameStructure FeaturesUnique Aspects
1-(Chloromethyl)-2-methoxynaphthaleneChloromethyl at position 1Different substitution pattern
6-Bromo-1-(chloromethyl)-2-methoxynaphthaleneBromine instead of chlorine at position 6Halogen variation affects reactivity
2-Methoxy-6-nitronaphthaleneNitro group instead of chloromethylDifferent functional group influences properties

The presence of both a methoxy and a chloromethyl group in 2-(Chloromethyl)-6-methoxynaphthalene distinguishes it from other derivatives, potentially affecting its reactivity and biological activity .

XLogP3

3.6

Wikipedia

2-(chloromethyl)-6-methoxynaphthalene

Dates

Last modified: 04-14-2024

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